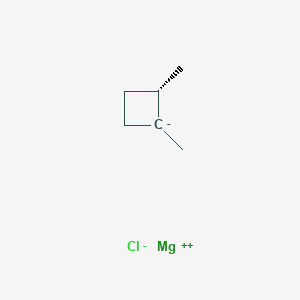
magnesium;(1S)-1,2-dimethylcyclobutane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride is a chemical compound that consists of magnesium, a (1S)-1,2-dimethylcyclobutane moiety, and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;(1S)-1,2-dimethylcyclobutane;chloride typically involves the reaction of magnesium metal with (1S)-1,2-dimethylcyclobutane and a suitable chloride source. One common method is the Grignard reaction, where magnesium is reacted with an alkyl halide in the presence of an ether solvent to form the Grignard reagent, which is then reacted with (1S)-1,2-dimethylcyclobutane to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other suitable methods that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other oxidation products.
Reduction: It can be reduced under suitable conditions to form magnesium metal and other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide, cyanide, or other halides can be used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and other oxidation products.
Reduction: Magnesium metal and reduced organic species.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium;(1S)-1,2-dimethylcyclobutane;chloride involves its interaction with various molecular targets and pathways. In chemical reactions, the magnesium center can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The chloride ion can participate in nucleophilic substitution reactions, while the (1S)-1,2-dimethylcyclobutane moiety can undergo various transformations depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride: A simple ionic compound with widespread industrial and biological applications.
Magnesium bromide: Similar to magnesium chloride but with different reactivity and applications.
Magnesium oxide: An important industrial material with applications in refractory materials and as a catalyst.
Uniqueness
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride is unique due to the presence of the (1S)-1,2-dimethylcyclobutane moiety, which imparts specific reactivity and potential applications that are not observed in simpler magnesium compounds. This structural feature allows for unique interactions and transformations in chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
820222-67-1 |
|---|---|
Molekularformel |
C6H11ClMg |
Molekulargewicht |
142.91 g/mol |
IUPAC-Name |
magnesium;(1S)-1,2-dimethylcyclobutane;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5-3-4-6(5)2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
InChI-Schlüssel |
OSTBOFZGJXMTIO-XRIGFGBMSA-M |
Isomerische SMILES |
C[C@H]1CC[C-]1C.[Mg+2].[Cl-] |
Kanonische SMILES |
CC1CC[C-]1C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



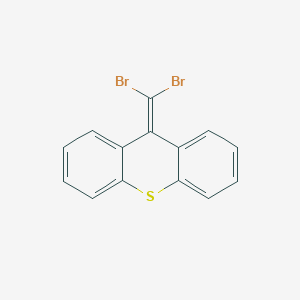


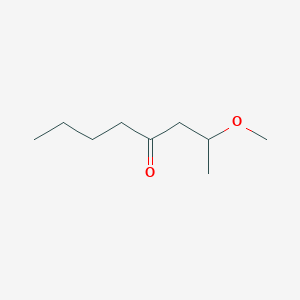
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
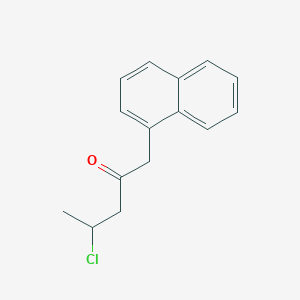

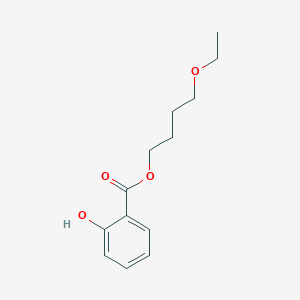
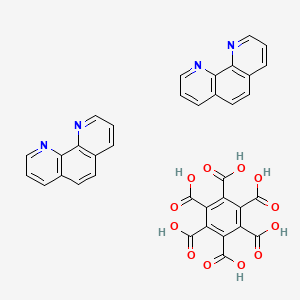
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
